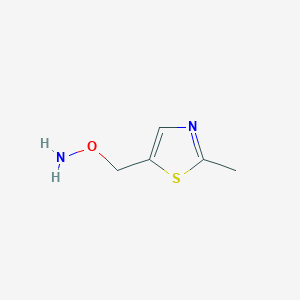
(4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, an oxazole moiety, and a phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cycloaddition reaction between a nitrile oxide and an alkene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the synthetic process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include oxazolone derivatives, reduced piperidine derivatives, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the phenyl group can influence its pharmacokinetic properties .
Comparación Con Compuestos Similares
- 1,2-Dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one monohydrochloride
- 2-Benzyl-4,5-dihydro-1H-imidazole
- 1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene
Uniqueness: 1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride stands out due to its unique combination of an oxazole ring, a piperidine ring, and a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C18H26ClN3O2 |
|---|---|
Peso molecular |
351.9 g/mol |
Nombre IUPAC |
[4-(aminomethyl)-4-phenylpiperidin-1-yl]-(5,5-dimethyl-4H-1,2-oxazol-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C18H25N3O2.ClH/c1-17(2)12-15(20-23-17)16(22)21-10-8-18(13-19,9-11-21)14-6-4-3-5-7-14;/h3-7H,8-13,19H2,1-2H3;1H |
Clave InChI |
SDYVBSKKZDAEGY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=NO1)C(=O)N2CCC(CC2)(CN)C3=CC=CC=C3)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)




![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)




